2,5-Diazabicyclo[2.2.1]heptan-3-one
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Overview
Description
2,5-Diazabicyclo[2.2.1]heptan-3-one is a bicyclic compound with the molecular formula C5H8N2O. It is known for its unique structure, which includes a bicyclic ring system with nitrogen atoms at positions 2 and 5, and a ketone group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the notable synthetic routes for 2,5-Diazabicyclo[2.2.1]heptan-3-one involves the Mitsunobu reaction. This reaction typically uses anilides of N-protected (2S,4R)-4-hydroxyproline treated with thioacetic acid under Mitsunobu conditions, leading to the formation of the desired bicyclic structure through intramolecular cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings. The key is to optimize reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Diazabicyclo[2.2.1]heptan-3-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions, particularly involving the nitrogen atoms.
Cyclization Reactions: As seen in its synthesis, the compound can form through intramolecular cyclization reactions.
Common Reagents and Conditions
Thioacetic Acid: Used in the Mitsunobu reaction for cyclization.
Electrophilic Reagents: Can react with the compound to form addition products.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the bicyclic structure, which can have different functional groups attached to the nitrogen atoms or the carbon skeleton .
Scientific Research Applications
2,5-Diazabicyclo[2.2.1]heptan-3-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology and Medicine: Potential analogues of β-lactam antibiotics, making it a candidate for developing new antibacterial agents.
Industry: Utilized in the synthesis of chiral ligands and other compounds with specific stereochemistry.
Mechanism of Action
The mechanism of action of 2,5-Diazabicyclo[2.2.1]heptan-3-one, particularly in its role as a β-lactam antibiotic analogue, involves the inhibition of β-lactamases. These enzymes are responsible for the resistance of bacteria to β-lactam antibiotics. The compound acts as a competitive inhibitor, binding to the active site of the enzyme and preventing it from breaking down the antibiotic .
Comparison with Similar Compounds
Similar Compounds
2,7-Diazabicyclo[2.2.1]heptane: Another bicyclic compound with a similar structure but different positioning of nitrogen atoms.
Prolinamide: Shares some structural similarities and is used in similar applications.
Harmicine: Another natural product scaffold with a bicyclic structure.
Uniqueness
2,5-Diazabicyclo[2.2.1]heptan-3-one is unique due to its specific bicyclic structure and the presence of a ketone group, which imparts distinct reactivity and potential for various applications in chemistry and biology .
Properties
IUPAC Name |
2,5-diazabicyclo[2.2.1]heptan-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c8-5-4-1-3(7-5)2-6-4/h3-4,6H,1-2H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXBWPAFCHPJMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1C(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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